![molecular formula C26H23N3O4S B2538010 Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941958-95-8](/img/structure/B2538010.png)
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug. MPT is a member of the benzo[d]thiazole family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Scientific Research Applications
Antibacterial Activity
A study by Palekar et al. (2009) synthesized a novel series of bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide. These compounds exhibited significant antibacterial activities against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Palekar, Damle, & Shukla, 2009).
Biological Activity
Asegbeloyin et al. (2014) conducted research on N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. These compounds demonstrated potent in vitro cytotoxic activity against human promyelocytic leukemia cells, as well as antimicrobial activity against certain bacteria, indicating their potential in cancer and antimicrobial research (Asegbeloyin et al., 2014).
Antioxidant and Antimicrobial Agents
Patel and Kumari (2012) synthesized a series of thiazolidinone derivatives with promising antimicrobial activity against various bacterial and fungal strains. Their study also indicated the potential of these compounds as antioxidant agents (Patel, Kumari, & Patel, 2012).
Antihypertensive Agents
Chern et al. (1993) synthesized a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, which were evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents. Their findings indicated the potential use of these compounds in the treatment of hypertension (Chern et al., 1993).
Molecular Characterization
The study of the mass spectral characteristics of 1[(2-benzyl-4-thiazolyl)methyl]-4-phenylpiperazines by Mallen and Smith (1979) provided valuable information for the structural determination of these compounds, which is crucial in the development of new drugs and understanding their metabolic pathways (Mallen & Smith, 1979).
Mechanism of Action
Target of Action
These receptors are a class of G-protein-coupled receptors and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Compounds with similar structures have been found to bind to their target receptors, leading to a series of downstream effects .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds interacting with alpha1-adrenergic receptors can affect various neurological conditions .
Pharmacokinetics
Similar compounds have shown a range of alpha1-adrenergic affinity from 22 nm to 250 nm .
Result of Action
Compounds that interact with alpha1-adrenergic receptors can have a variety of effects, depending on the specific receptor subtype they interact with and the tissue in which these receptors are expressed .
properties
IUPAC Name |
1-O-methyl 4-O-[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-32-24(30)18-7-9-19(10-8-18)25(31)33-21-11-12-22-23(17-21)34-26(27-22)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMFQRKRZEYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

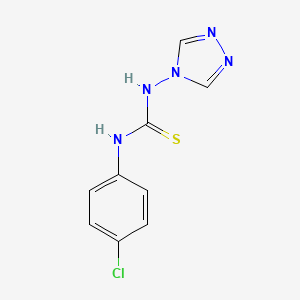
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)
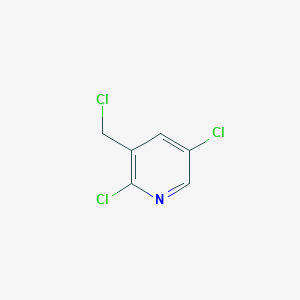
![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)
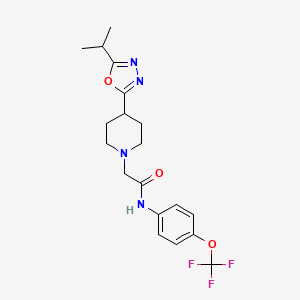
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
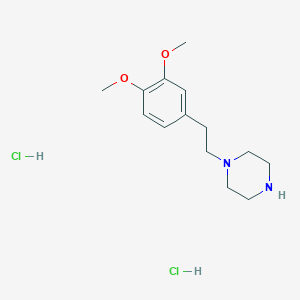
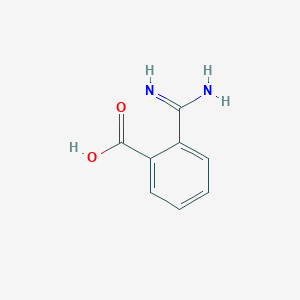

![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)